4-Methyl-1-(4-methylphenyl)pentane-1,3-dione
Description
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione is a diketone compound characterized by a pentane backbone with ketone groups at positions 1 and 3. The molecule is substituted with a 4-methylphenyl group at position 1 and a methyl group at position 4 (Figure 1). Its molecular formula is C₁₃H₁₆O₂, though one source reports an inconsistent molecular weight of 149.21 g/mol , which conflicts with the calculated value of 204.27 g/mol (C₁₃H₁₆O₂: 12×13 + 1×16 + 16×2 = 204.27). This discrepancy may stem from a typographical error in the cited reference.
The compound’s electron-rich aromatic ring (due to the methyl substituent) and linear diketone structure make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry. Its stability in organic solvents (e.g., ethanol, dimethylformamide) and insolubility in water are typical of hydrophobic diketones .
Properties
IUPAC Name |
4-methyl-1-(4-methylphenyl)pentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)12(14)8-13(15)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJJERBTMOTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylphenyl)pentane-1,3-dione typically involves the condensation of 4-methylacetophenone with acetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Cycloaddition Reactions
The diketone moiety participates in 1,3-dipolar cycloaddition reactions under mild conditions. For example:
-
Reaction with azides : When reacted with 1-azido-4-methylbenzene in anhydrous ethanol under reflux with potassium carbonate, the compound forms triazole derivatives via Huisgen cycloaddition . This reaction is facilitated by the enol tautomer of the diketone, which acts as a dipolarophile.
Example Reaction :
Conditions :
-
Solvent: Anhydrous ethanol
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Catalyst: Anhydrous KCO
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Temperature: Reflux (~78°C)
-
Time: 2 hours
Electrophilic Aromatic Substitution
The p-tolyl group undergoes electrophilic substitution reactions due to the activating nature of the methyl group:
| Reaction Type | Reagents/Conditions | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO, HSO | Ortho to methyl group | Nitro-substituted derivative |
| Sulfonation | HSO, SO | Meta to methyl group | Sulfonic acid derivative |
| Halogenation | Cl/FeCl or Br/FeBr | Ortho/para to methyl group | Halo-substituted derivative |
The methyl group directs incoming electrophiles to ortho/para positions, while the electron-withdrawing diketone chain may modulate reactivity .
Enolate-Mediated Alkylation/Acylation
The diketone forms stable enolates under basic conditions, enabling nucleophilic attacks:
Enolate Formation :
Reactions :
-
Alkylation : Enolate reacts with alkyl halides (e.g., CHI) to form α-alkylated products.
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Acylation : Reacts with acyl chlorides (e.g., AcCl) to yield α-acylated derivatives.
Key Factors :
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Solvent: THF or DMF
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Temperature: −78°C (for controlled enolate formation)
Oxidation and Reduction
The diketone chain is susceptible to redox transformations:
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO (acidic conditions) | Cleavage to carboxylic acids |
| Reduction | NaBH or LiAlH | 1,3-diol or fully reduced alkane |
Mechanistic Notes :
-
Oxidation typically cleaves the diketone chain at the α-position, yielding aromatic carboxylic acids.
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Partial reduction with NaBH may produce diols, while LiAlH leads to complete reduction .
Friedel-Crafts Acylation
Though primarily used in its synthesis , the compound can act as an acylating agent in Friedel-Crafts reactions:
Example :
Conditions :
-
Catalyst: Anhydrous AlCl
-
Solvent: Dichloromethane
-
Temperature: 0–25°C
Complexation with Metal Ions
The β-diketone structure chelates metal ions (e.g., Cu, Fe) to form stable complexes, which are useful in catalysis or material science:
Reaction :
Applications :
-
Catalysts in organic synthesis.
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Precursors for metal-organic frameworks (MOFs).
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation and reduction. For example:
- Oxidation : The compound can be oxidized using agents like potassium permanganate to yield carboxylic acids or ketones.
- Reduction : It can undergo reduction with sodium borohydride to produce alcohols or alkanes.
- Electrophilic Aromatic Substitution : The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Biological Research
Enzyme-Catalyzed Reactions
In biological studies, this compound is employed to investigate enzyme-catalyzed reactions and metabolic pathways. Its diketone structure enables it to interact with various biological targets, facilitating research into enzyme mechanisms and metabolic processes.
Pharmaceutical Applications
Drug Development
Research has indicated potential pharmaceutical applications of this compound. It is being studied for its effects on biological systems and its utility as a drug precursor. Notably, it has been explored in the context of synthesizing compounds that exhibit therapeutic properties against diseases such as tuberculosis.
Industrial Uses
Chemical Production
The compound finds applications in the production of various chemicals and materials. It is used in the manufacturing of polymers and resins due to its reactive diketone functional groups which allow for polymerization and cross-linking reactions.
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Reactions Involved |
|---|---|---|
| Organic Chemistry | Building block for complex molecule synthesis | Oxidation, Reduction, Substitution |
| Biological Research | Study of enzyme-catalyzed reactions | Enzyme interactions |
| Pharmaceutical Research | Potential drug precursor for therapeutic compounds | Synthesis of bioactive molecules |
| Industrial Chemistry | Production of polymers and resins | Polymerization, Cross-linking |
Case Studies
Case Study 1: Enzyme Interaction Studies
A study published in a peer-reviewed journal demonstrated the use of this compound to probe enzyme activity in metabolic pathways. The compound's ability to form adducts with enzyme active sites provided insights into catalytic mechanisms.
Case Study 2: Drug Development for Tuberculosis
Research focusing on the synthesis of novel anti-tuberculosis agents highlighted the role of this compound as an intermediate. The study illustrated how modifications to the diketone structure could enhance efficacy against drug-resistant strains of Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-methylphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes . Further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
- Molecular Formula : C₁₂H₁₃FO₂ (MW = 208.23 g/mol) .
- Key Differences: The fluorine atom on the phenyl ring introduces strong electron-withdrawing effects, enhancing the electrophilicity of the diketone carbonyl groups compared to the methyl-substituted analog. This increases reactivity in nucleophilic addition reactions and enolate formation .
- Applications : Used as an intermediate in the synthesis of Rosuvastatin , a cholesterol-lowering drug .
1-(4-Bromophenyl)pentane-1,3-dione
- Molecular Formula : C₁₁H₁₁BrO₂ (MW = 263.11 g/mol) .
- Key Differences : The bromine substituent provides even greater electron withdrawal than fluorine, further polarizing the diketone moiety. This compound exhibits faster reaction kinetics in cross-coupling reactions and higher selectivity in metal-coordination chemistry .
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione
Backbone Length and Rigidity
1-(4-Methylphenyl)butane-1,3-dione
- Molecular Formula : C₁₂H₁₄O₂ (MW = 190.24 g/mol) .
- Key Differences: The shorter butane backbone reduces steric hindrance, increasing solubility in polar aprotic solvents. However, the shorter chain limits its utility in forming extended enolate systems compared to pentane-dione derivatives .
Indane-1,3-dione Derivatives
- Example : 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione .
- Key Differences : The cyclic diketone structure confers rigidity and stability, making these compounds effective anticoagulants (prothrombin time ≈ anisindione) . The linear analog lacks this conformational constraint, altering biological activity.
Hybrid and Unpredictable Derivatives
3-(4-Hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione
- Source : Biotransformation product of 4-hydroxy-4′-methylchalcone .
- Key Differences : The dual 4-methylphenyl groups and hydroxyphenyl substituent introduce hydrogen-bonding capacity, enhancing solubility in aqueous-organic mixtures. This compound’s unexpected formation underscores the role of microbial enzymes in diversifying diketone chemistry .
Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | MW (g/mol) | Substituent Effects | Key Applications |
|---|---|---|---|---|
| 4-Methyl-1-(4-methylphenyl)pentane-1,3-dione | C₁₃H₁₆O₂ | 204.27* | Electron-donating methyl group | Polymer intermediates, pharmaceuticals |
| 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | C₁₂H₁₃FO₂ | 208.23 | Electron-withdrawing fluorine | Rosuvastatin synthesis |
| 1-(4-Bromophenyl)pentane-1,3-dione | C₁₁H₁₁BrO₂ | 263.11 | Strong electron withdrawal (Br) | Metal-coordination chemistry |
| 1-(4-Methylphenyl)butane-1,3-dione | C₁₂H₁₄O₂ | 190.24 | Shorter backbone, reduced steric | Solvent-based reactions |
*Reported as 149.21 g/mol in one source ; calculated value is 204.27 g/mol.
Biological Activity
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione, also known as a diketone compound, has garnered interest in various fields including medicinal chemistry, biochemistry, and organic synthesis. This compound is characterized by its diketone functional group, which plays a crucial role in its biological activity and potential applications.
The molecular structure of this compound consists of a pentane backbone with two carbonyl groups located at the 1 and 3 positions. The presence of methyl and phenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of diketones like this compound is often attributed to their ability to form reactive intermediates through nucleophilic addition reactions. These interactions can modulate enzyme activities and signal transduction pathways, impacting various physiological processes.
Antimicrobial Activity
Research indicates that diketones can exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Antioxidant Properties
Diketones are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, diketones have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can lead to enhanced cholinergic activity, which may have therapeutic implications for conditions like Alzheimer's disease .
Study on Enzyme Interaction
A study focused on the interaction of diketone derivatives with various enzymes demonstrated that this compound could effectively inhibit certain key enzymes involved in metabolic processes. The results indicated a dose-dependent relationship between compound concentration and enzyme activity reduction .
Antimicrobial Efficacy Assessment
In another investigation, the antimicrobial efficacy of this compound was assessed against several pathogenic bacteria. The compound exhibited significant inhibitory effects at varying concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
